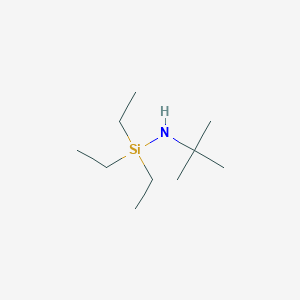

t-Butylaminotriethylsilane

Description

Contextualization within Organosilicon Chemistry Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a vast field that impacts everything from pharmaceuticals to advanced materials. google.com These compounds are notable for the unique characteristics of the C-Si bond, which is longer and weaker than the C-C bond, and the Si-N bond, which exhibits specific reactivity patterns. google.com Silicon's ability to form strong bonds with electronegative elements like oxygen makes organosilicon compounds valuable precursors for oxide materials. google.com

Within this broad context, t-Butylaminotriethylsilane serves as a specialized precursor molecule. Its primary role in organosilicon research is not as a general-purpose reagent but as a carefully selected component for the synthesis of silicon-containing thin films. google.comjustia.com The presence of the amine group facilitates specific deposition mechanisms, particularly in processes that require controlled, layer-by-layer material growth. justia.com The triethylsilyl group influences the compound's volatility and reactivity, making it suitable for vapor-phase deposition techniques. justia.com

Significance of Aminosilanes in Modern Chemical Sciences

Aminosilanes, the class of compounds to which this compound belongs, are of considerable importance in modern chemistry and materials science. Their defining feature is the presence of both an amino group (-NH₂) and a hydrolyzable silyl (B83357) group, allowing them to act as molecular bridges between organic and inorganic materials. This dual functionality makes them indispensable as coupling agents, adhesion promoters, and surface modifiers.

In materials science, aminosilanes are widely used to functionalize the surfaces of substrates like glass and metal oxides. The silyl group can form strong covalent bonds with the substrate surface, while the amino group remains available for further reaction, enabling the attachment of organic polymers, biomolecules, or other functional layers. google.com This surface modification is critical for creating advanced composite materials, catalysts, and biocompatible coatings. google.com Research has demonstrated that the amine groups can also catalyze reactions and influence the formation of nanoparticles. google.com

Overview of Research Trajectories for this compound

Research involving this compound has followed specific, application-driven trajectories, primarily in the field of materials science for the electronics industry.

A significant area of investigation is its use as a precursor in Atomic Layer Deposition (ALD) . google.comjustia.com ALD is a technique used to deposit ultrathin, highly uniform films with atomic-level precision, which is crucial for manufacturing modern semiconductor devices. google.com this compound has been identified as a valuable precursor for depositing high-quality silicon oxide films at high temperatures (above 500°C). google.comjustia.com In this process, the compound is introduced into a reaction chamber in vapor form and reacts with a substrate surface in a self-limiting manner, followed by an oxidation step to form the silicon oxide layer. google.comjustia.com This research focuses on achieving better film quality, purity, and density for advanced electronic components. google.com

Additionally, the fundamental physicochemical properties of this compound have been a subject of study. For instance, its molar refractivity has been calculated as part of broader efforts to develop group-additivity methods for predicting the properties of organic and organometallic molecules. researchgate.net Such fundamental research provides essential data for modeling and understanding the behavior of these compounds in various applications. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17940-20-4 guidechem.com |

| Molecular Formula | C₁₀H₂₅NSi |

| Molecular Weight | 187.40 g/mol |

| Molar Refractivity | 60.63 cm³/mol (Calculated) researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-triethylsilylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NSi/c1-7-12(8-2,9-3)11-10(4,5)6/h11H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSILZRWWNJBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for T Butylaminotriethylsilane

Historical Development of Synthetic Routes to Aminotriethylsilanes

The foundational and most conventional method for synthesizing aminotriethylsilanes is the aminolysis of chlorotriethylsilane (B140506) with a suitable amine. ratiotech.ru This reaction involves the nucleophilic substitution of the chlorine atom on the silicon by the nitrogen atom of the amine. While effective, this method generates a stoichiometric amount of ammonium (B1175870) hydrochloride salt as a byproduct, which can complicate purification and presents waste disposal challenges. rsc.orgrsc.orgnih.gov

Early explorations into alternative, more atom-economical routes began as early as 1934 with the documented reaction of triethylsilane and ethylamine (B1201723) in the presence of lithium metal, which produced hydrogen gas instead of a salt byproduct. rsc.org This concept of dehydrogenative coupling was further advanced through catalytic approaches. In 1959, the use of chloroplatinic acid as a catalyst for the dehydrocoupling of silicon hydrides and amines was reported. rsc.org Later, in 1967, heterogeneous catalysts such as palladium on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3) were shown to be effective for Si-N bond formation via dehydrocoupling. rsc.org These pioneering studies laid the essential groundwork for the modern, greener synthetic methodologies used today.

Current Synthetic Approaches to t-Butylaminotriethylsilane

Current manufacturing strategies for this compound are diverse, with a significant trend towards processes that offer higher purity, are free of halide contamination, and align with the principles of green chemistry. google.com

Direct amination remains a primary strategy for synthesizing this compound. This can be broadly categorized into two main pathways: traditional aminolysis and catalytic dehydrogenative coupling.

The reaction of chlorotriethylsilane with t-butylamine is a widely practiced direct amination method. ratiotech.ruresearchgate.net This reaction is typically carried out in a solvent and may use an excess of the amine to act as a scavenger for the hydrogen chloride byproduct, or a tertiary amine base can be added for this purpose. google.com The primary drawback is the formation of t-butylammonium chloride.

A more advanced and sustainable approach is the catalytic dehydrogenative coupling of triethylsilane with t-butylamine. rsc.orgrsc.orgnih.gov This method is highly atom-efficient, producing only hydrogen gas (H₂) as a byproduct, thus eliminating salt waste and simplifying product purification. rsc.orggoogle.com A wide array of catalysts have been developed for this transformation, spanning alkali metals, alkaline earth metals, lanthanides, and transition metals. rsc.org For instance, potassium hydride (KH) has been shown to catalyze the dehydrocoupling of silanes and amines. rsc.org More recently, earth-abundant metal catalysts based on manganese have been developed for the dehydrocoupling of various amines with silanes at ambient temperatures, representing a significant step towards sustainable aminosilane (B1250345) synthesis. acs.orgacs.orgelsevierpure.com

Table 1: Selected Catalytic Systems for Dehydrogenative Coupling of Silanes and Amines

| Catalyst System | Silane (B1218182) | Amine | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Lithium metal | Triethylsilane | Ethylamine | Neat, heat | Formation of (C₂H₅)₃SiNHC₂H₅ and H₂ | rsc.org |

| Pd/C | Various hydrosilanes | Primary/Secondary amines | Heat | Catalytic Si-N dehydrocoupling | rsc.org |

| Ru₃(CO)₁₂ | Phenylsilane | Aniline | 70 °C, THF | Catalytic aminosilane formation | rsc.org |

| Ca[N(SiMe₃)₂]₂/Ligand | Phenylsilane | Primary/Secondary amines | Room Temp, 3-5 mol% | High conversion to aminosilanes | rsc.org |

| [(BDI)Mn(μ-H)]₂ | Silane (SiH₄) | Primary/Secondary amines | Room Temp | Halogen-free synthesis of aminosilanes | acs.orgacs.orgelsevierpure.com |

| Potassium t-butoxide | Triethylsilane | N-Methylindole | 45 °C | Dehydrogenative C-Si coupling | caltech.edu |

Transamidation, or more accurately for silyl (B83357) compounds, transamination, presents an alternative route to forming Si-N bonds. researchgate.net This equilibrium-driven process involves the reaction of an existing aminosilane with a different amine, leading to the exchange of the amino group. researchgate.netnih.govnih.gov For the synthesis of this compound, one could envision reacting an aminosilane with a more volatile amine, such as (diethylamino)triethylsilane, with t-butylamine. By removing the more volatile diethylamine, the equilibrium can be shifted towards the formation of the desired this compound.

This strategy can be particularly advantageous for synthesizing sterically hindered aminosilanes or for introducing specific functionalities. The reaction can be catalyzed by acids, bases, or certain metal complexes. nih.govorganic-chemistry.org While not as common as direct amination for this specific compound, transamidation is a valuable tool in the broader synthetic chemistry of aminosilanes, offering a pathway that avoids the use of halosilanes and their associated byproducts. ucl.ac.uk

The application of green chemistry principles has profoundly influenced the synthesis of this compound, primarily through the adoption of catalytic dehydrogenative coupling over traditional aminolysis.

Waste Prevention: The most significant green advantage is the elimination of stoichiometric ammonium salt waste. rsc.orgrsc.orgelsevierpure.com Traditional synthesis generates at least one equivalent of salt per Si-N bond formed, whereas dehydrocoupling produces only hydrogen gas. rsc.org

Atom Economy: Dehydrogenative coupling exhibits a high atom economy, as all atoms from the silane and amine are incorporated into the product, with H₂ as the only byproduct. elsevierpure.com This contrasts sharply with aminolysis where the hydrochloride salt is a significant waste stream.

Less Hazardous Synthesis: This modern approach avoids the use of corrosive and moisture-sensitive chlorosilanes. rsc.orgnih.gov

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric ones. The development of catalysts based on earth-abundant and less toxic metals like manganese or calcium further enhances the sustainability of the process. rsc.orgacs.orgelsevierpure.com

Energy Efficiency: Several modern catalytic systems for dehydrogenative coupling operate at or near room temperature, reducing the energy requirements of the synthesis compared to methods that require heating. rsc.orgacs.org

Advanced Synthetic Techniques and Reactor Designs for this compound Production

The industrial production of aminosilanes has traditionally been performed in batch reactors. ratiotech.ru However, for large-scale and high-purity production, advanced synthetic techniques and reactor designs are being implemented.

Continuous flow reactors, or plug flow reactors, offer significant advantages over batch processing for aminosilane synthesis. google.comyoutube.com These systems provide superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors, particularly in microreactors, allows for efficient heat exchange, which is critical for managing the exothermic nature of aminolysis reactions. youtube.com This enhanced control can lead to higher yields, improved selectivity, and a safer process. Furthermore, flow chemistry enables the on-demand generation of products and can be more easily scaled up by numbering-up (running multiple reactors in parallel) or by extending the operation time. asynt.com

Patents describing dehydrogenative coupling explicitly note that the reaction can be conducted in either batch or continuous flow reactors, highlighting the applicability of this advanced technique to modern aminosilane synthesis. google.com The move towards advanced reactor technologies like continuous stirred-tank reactors (CSTRs) and specialized modular systems aligns with the broader chemical industry's push for more efficient, safer, and sustainable manufacturing processes. asynt.comenergy.govnumberanalytics.com

Mechanistic Investigations of Reactions Involving T Butylaminotriethylsilane

Reaction Pathways and Transition State Analysis

The reactions of t-butylaminotriethylsilane, like those of other N-silylamines, are characterized by a variety of possible pathways, including nucleophilic substitution, elimination, and addition reactions. The specific pathway followed is often dictated by the nature of the reactants, the reaction conditions, and the presence of catalysts.

Theoretical and computational studies, often employing density functional theory (DFT), are instrumental in elucidating these reaction pathways and characterizing the associated transition states. mdpi.comnih.gov A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of the reaction. google.com For reactions involving this compound, transition state analysis helps in understanding bond-breaking and bond-forming processes at a molecular level.

In a typical nucleophilic substitution reaction at the silicon center, an incoming nucleophile attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate or transition state. The bulky t-butyl and triethylsilyl groups in this compound can sterically hinder this attack, thereby influencing the reaction rate. The stability of the transition state is a key factor; for instance, in reactions where the Si-N bond is cleaved, the stability of the resulting aminyl anion or related species is crucial.

Table 1: Calculated Activation Energies for Postulated Reaction Steps

| Reaction Step | Reactants | Putative Transition State | Calculated Activation Energy (kcal/mol) |

| Silylation | Amine + Hydrosilane | [Amine---Si---H]‡ | 27.3 nih.gov |

| C-N Bond Dissociation | Silylammonium borohydride | [R-CN---H-B]‡ | Lower than silylation nih.gov |

Note: Data is illustrative and based on related systems. Specific values for this compound would require dedicated computational studies.

The analysis of reaction pathways can be complex, with multiple competing routes often being plausible. nih.govrsc.org For example, in deamination reactions where related hydrosilanes are used, the silylation of the amine is often the rate-determining step. nih.gov Similar considerations would apply to reactions where this compound acts as a silylating agent.

Role of the Silicon-Nitrogen Bond in Reactivity

The silicon-nitrogen (Si-N) bond is the cornerstone of the reactivity of this compound. shashwatpublication.com This bond is polarized, with the silicon atom being electropositive and the nitrogen atom being electronegative. This polarization makes the silicon atom susceptible to nucleophilic attack and the nitrogen atom basic. The reactivity of the Si-N bond is influenced by the electronic and steric effects of the substituents on both the silicon and nitrogen atoms. rsc.org

The relatively low bond energy of the Si-N bond compared to a carbon-nitrogen (C-N) bond makes it more susceptible to cleavage. This facile cleavage is a key feature in many applications of N-silylamines, where the silyl (B83357) group can be easily removed under hydrolytic conditions to liberate the free amine. rsc.org

The nature of the Si-N bond has been a subject of theoretical interest, with discussions on the degree of covalent and ionic character, as well as potential pπ-dπ bonding interactions. researchgate.net The reactivity of this bond is central to processes like heterodehydrocoupling, where Si-N bonds are formed with the elimination of hydrogen gas, and N-silylation reactions. nih.govresearchgate.net In the context of this compound, the triethylsilyl group provides moderate steric bulk and electron-donating inductive effects, while the t-butyl group on the nitrogen atom contributes significant steric hindrance. This combination of electronic and steric factors fine-tunes the reactivity of the Si-N bond.

Stereochemical Aspects of Reactions with this compound

Reactions involving chiral centers can provide deep insights into reaction mechanisms. While this compound itself is achiral, its reactions with chiral substrates or in the presence of chiral catalysts can have significant stereochemical implications.

For instance, in the silylation of a chiral alcohol or amine, the stereochemical outcome (retention, inversion, or racemization) at the chiral center can reveal details about the reaction mechanism. A backside nucleophilic attack (SN2-type mechanism) at a chiral center would lead to inversion of configuration, whereas a mechanism involving a planar intermediate might result in racemization.

The bulky nature of the t-butyl and triethylsilyl groups can play a crucial role in directing the stereochemical outcome of a reaction. This steric hindrance can lead to high diastereoselectivity or enantioselectivity in certain transformations by favoring the approach of a reactant from a less hindered face of the molecule. For example, in reactions with prochiral substrates, the silyl group can act as a temporary protecting group that directs subsequent transformations to a specific stereochemical path.

Solvent Effects and Catalysis in this compound Transformations

The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through ionic pathways. Nonpolar solvents, on the other hand, may favor reactions that proceed through concerted or radical mechanisms.

For instance, in nucleophilic substitution reactions at the silicon center, polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile can facilitate the reaction by solvating the departing anionic group. The ability of a solvent to coordinate to the silicon atom can also influence its reactivity.

Catalysis plays a vital role in many transformations involving silylamines. rsc.org Both acid and base catalysis are commonly employed. Lewis acids can activate the Si-N bond towards nucleophilic attack by coordinating to the nitrogen atom. Conversely, bases can deprotonate a nucleophile, increasing its reactivity towards the silicon center.

Table 2: Influence of Catalysts on Silylation Reactions

| Catalyst | Type | Role in Reaction | Potential Effect on this compound Reactions |

| B(C6F5)3 | Lewis Acid | Activates hydrosilanes for deamination nih.gov | Could potentially activate the Si-N bond for cleavage. |

| KOtBu | Base | Interacts with silane (B1218182) to form reactive intermediates researchgate.netresearchgate.net | Could facilitate deprotonation of nucleophiles for reaction with the silicon center. |

| Transition Metal Complexes | Various | Catalyze cross-coupling and dehydrocoupling reactions researchgate.net | Could enable novel transformations involving C-H or N-H activation. |

The interplay between the solvent and the catalyst is also critical. A coordinating solvent can sometimes compete with the substrate for binding to the catalyst, thereby inhibiting the reaction. Understanding these effects is essential for the rational design of efficient synthetic protocols involving this compound.

Applications of T Butylaminotriethylsilane in Advanced Materials Science and Chemical Vapor Deposition

t-Butylaminotriethylsilane as a Precursor in Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. kindle-tech.comresearchgate.net ALD allows for the deposition of ultrathin, highly conformal, and uniform films with atomic-level precision, which is crucial for the fabrication of modern microelectronic devices. researchgate.netescholarship.org Aminosilane-based precursors, such as this compound, have become popular due to the relatively low activation energy required for their reactions. escholarship.org

The design of precursors for high-temperature ALD processes is governed by a set of stringent requirements to ensure self-limiting growth and high-quality film deposition. Key principles include:

Thermal Stability: The precursor must be stable enough to be delivered to the substrate without decomposing in the gas phase. The presence of the triethylsilyl group in this compound contributes to its thermal stability. However, the N-Si bond is typically the weakest and its stability will define the upper limit of the ALD temperature window.

Sufficient Volatility: A precursor needs to have adequate vapor pressure to be transported into the ALD reactor. The molecular weight and structure of this compound allow it to be vaporized and delivered effectively.

Self-Limiting Reactivity: The precursor must react with the substrate surface in a saturating manner. The bulky tert-butyl group helps in preventing more than a monolayer of the precursor from adsorbing, ensuring the self-limiting nature of the ALD process. avsconferences.org

Clean Ligand Removal: The ligands—in this case, the t-butylamino group—should be cleanly removed by the co-reactant (e.g., ozone or water) in the subsequent ALD half-cycle, without leaving behind impurities like carbon or nitrogen in the growing film.

| Precursor Property | Desired Characteristic for High-Temp ALD | Relevance of this compound Structure |

| Volatility | High vapor pressure at moderate temperatures | Achievable due to its molecular weight and structure |

| Thermal Stability | No gas-phase decomposition below/at deposition T | Stable Si-C and C-C bonds; N-Si bond is key |

| Reactivity | Self-limiting chemisorption on the surface | Bulky ligands promote monolayer adsorption |

| Byproducts | Volatile and non-reactive byproducts | Formation of volatile amine byproducts is expected |

| Purity | High purity to avoid contaminant incorporation | Critical for film quality (see 4.1.3) |

This table is generated based on established principles of ALD precursor design.

The deposition of silicon oxide (SiO2) films using aminosilane (B1250345) precursors like this compound and an oxidant (e.g., H2O or O3) proceeds via a series of surface reactions, primarily involving ligand exchange.

The process on a hydroxylated surface can be described in two half-reactions:

Precursor Pulse: During the first half-cycle, this compound is introduced into the reactor. The precursor chemisorbs onto the hydroxylated substrate surface (-OH groups). A proton transfer typically occurs, where the hydrogen from a surface hydroxyl group reacts with the amino ligand. This leads to the elimination of a volatile amine byproduct (t-butylamine) and the formation of a new bond between the silicon atom of the precursor and the surface oxygen.

Surface-OH + (C2H5)3Si-NH(t-Bu) → Surface-O-Si(C2H5)3 + H2N(t-Bu)

Oxidant Pulse: After purging the excess precursor, the co-reactant (e.g., ozone) is pulsed. It reacts with the remaining ligands on the surface (the ethyl groups), replacing them with hydroxyl groups and completing the silicon oxide network. This step prepares the surface with fresh -OH groups for the next ALD cycle. The completeness of this ligand removal is crucial for the film's purity and dielectric properties. researchgate.net Incomplete removal of the amino ligand during the precursor pulse can lead to it remaining on the surface, which can require a higher activation barrier to be removed in the second half-cycle. researchgate.net

The purity of the this compound precursor is paramount for consistent and reproducible ALD processes. Impurities can have several detrimental effects on the deposition kinetics and the final film quality:

Blocking of Active Sites: Impurities may adsorb on the substrate surface, blocking the active sites required for the precursor's chemisorption. This can lead to a lower growth per cycle (GPC) and non-uniform film growth.

Altered Reaction Pathways: Certain impurities can catalyze alternative reaction pathways, including decomposition of the precursor, which violates the self-limiting growth mechanism of ALD.

Incorporation into the Film: If the impurities are not volatile, they can be incorporated into the growing film, leading to degraded electrical properties (e.g., increased leakage current) and reduced material density. For instance, carbon impurities are a common concern with organometallic precursors. nih.gov

| Purity Level | Expected Growth per Cycle (GPC) | Film Quality | Deposition Consistency |

| High Purity (>99.99%) | Consistent and predictable | Low impurity, high density | High run-to-run repeatability |

| Standard Purity (98-99%) | Variable, potentially lower | Risk of C/N incorporation | Lower repeatability |

| Low Purity (<98%) | Significantly reduced and unstable | High impurity levels, poor properties | Unreliable deposition |

This is an illustrative table based on general observations in ALD processes.

This compound in Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. kindle-tech.com Unlike the sequential nature of ALD, in CVD, the precursors are typically introduced simultaneously. researchgate.net

While ALD and CVD can use the same precursors, like this compound, the deposition mechanisms are fundamentally different. kindle-tech.comresearchgate.net

Process Nature: ALD is a cyclical process with separated precursor pulses, leading to layer-by-layer growth. researchgate.netvaporpulse.com CVD is a continuous process where precursors flow simultaneously, leading to continuous film growth. kindle-tech.com

Reaction Type: ALD relies on self-limiting surface reactions. CVD involves both surface reactions and potentially gas-phase reactions, especially at higher temperatures.

Conformality: Due to its self-limiting nature, ALD provides excellent conformality on complex, high-aspect-ratio structures. CVD, being a more flux-dependent process, often results in less conformal coatings. kindle-tech.com

Deposition Temperature: CVD processes with aminosilanes often require higher temperatures to drive the chemical reactions needed for film formation compared to ALD. kindle-tech.com

| Feature | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) |

| Precursor Exposure | Sequential, separated by purges | Simultaneous and continuous |

| Growth Mechanism | Self-limiting surface reactions | Surface reactions and gas-phase decomposition |

| Growth Rate | Lower, controlled by cycles | Higher, controlled by flux and temperature |

| Conformality | Excellent, independent of aspect ratio | Often limited, can be non-uniform |

| Temperature Window | Typically lower | Typically higher |

This table provides a comparative overview of ALD and CVD processes.

In CVD, the molecular structure of the precursor plays a crucial role in determining the final film's composition (stoichiometry) and purity. The design of this compound influences these aspects in several ways:

Si:N Ratio: When depositing silicon nitride (SiNx), the ratio of silicon to nitrogen in the precursor can influence the stoichiometry of the resulting film. As this compound contains one silicon and one nitrogen atom, the Si:N ratio in the film will be heavily dependent on the reaction conditions and the nitrogen source gas (e.g., ammonia) used.

Ligand Stability and Byproducts: The stability of the t-butyl and ethyl groups affects the temperature required for deposition and the potential for carbon incorporation. The Si-C bonds in the ethyl groups are relatively strong. If the deposition temperature is not high enough to break them completely, or if the reactive gas is not effective, carbon can be incorporated into the film.

Leaving Group: The t-butylamino group is a good leaving group, which facilitates the reaction. However, fragments from this group can also be a source of carbon and nitrogen impurities if the reactions are incomplete. Careful control of process parameters like temperature, pressure, and gas flow rates is essential to minimize such contamination.

Focused Research on this compound Yields Limited Specific Data

A comprehensive literature review reveals a scarcity of specific research on the surface chemistry and interface engineering applications of this compound. The available scientific data predominantly focuses on a related and more commonly studied aminosilane precursor, bis(tert-butylamino)silane (BTBAS).

Extensive searches for scholarly articles and research data specifically detailing the use of this compound in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for advanced materials science have yielded insufficient information to construct a detailed, scientifically accurate article as requested. The majority of relevant research in the field of aminosilane precursors for silicon-based thin films centers on BTBAS.

This related compound, bis(tert-butylamino)silane, has been thoroughly investigated for its role in depositing high-quality silicon nitride (SiNₓ) and silicon dioxide (SiO₂) thin films. Detailed studies on BTBAS cover its surface reaction mechanisms, the influence of deposition parameters on film properties, and its effectiveness in interface engineering for microelectronics. For instance, research has shown that BTBAS, in conjunction with N₂ plasma, can produce SiNₓ films with high density and low wet-etch rates at temperatures between 300-500 °C. nih.govresearchgate.net The surface chemistry of BTBAS during ALD involves the sequential elimination of its amino ligands, a process that has been studied through various in-situ techniques.

Given the abundance of information on bis(tert-butylamino)silane (BTBAS), we could provide a comprehensive article on its applications in surface chemistry and interface engineering, should this be of interest.

Role of T Butylaminotriethylsilane in Contemporary Organic Synthesis Research

t-Butylaminotriethylsilane as a Reagent in Silicon-Mediated Transformations

Silicon-based reagents are pivotal in organic synthesis for their unique reactivity, often driven by the high affinity of silicon for oxygen. This compound fits within this class of reagents, with its utility centered on the reactivity of the silicon-nitrogen bond.

Silylation is a common and crucial technique in organic synthesis for the temporary protection of reactive functional groups, particularly alcohols. gelest.com Silylating agents introduce a silyl (B83357) group (R₃Si) to an active hydrogen, such as the one in a hydroxyl (-OH) group, converting it into a silyl ether. organic-chemistry.org This transformation masks the reactivity of the hydroxyl group, allowing chemical modifications to be performed on other parts of the molecule.

This compound can function as a silylating agent, transferring its triethylsilyl (TES) group to a substrate. The reaction is typically driven by the formation of the volatile and stable t-butylamine as a byproduct. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the silicon atom, facilitated by the cleavage of the Si-N bond. The bulky t-butyl group can influence the reactivity and selectivity of the silylation process. While silyl halides like triethylsilyl chloride are common, aminosilanes like this compound offer the advantage of producing a neutral amine byproduct rather than an acidic one (e.g., HCl).

Dehydrogenative silylation, another pathway, involves reacting an alcohol with a hydrosilane in the presence of a catalyst, releasing hydrogen gas. gelest.com However, the use of aminosilanes represents a more direct substitution method.

Table 1: Functional Groups Amenable to Silylation

| Functional Group | Substrate Example | Silylated Product |

|---|---|---|

| Primary Alcohol | R-CH₂OH | R-CH₂O-SiEt₃ |

| Secondary Alcohol | R₂CHOH | R₂CHO-SiEt₃ |

| Tertiary Alcohol | R₃COH | R₃CO-SiEt₃ |

| Phenol | Ar-OH | Ar-O-SiEt₃ |

| Carboxylic Acid | R-COOH | R-COO-SiEt₃ |

The direct formation of an amide bond from a carboxylic acid and an amine is a challenging transformation due to the formation of a stable carboxylate-ammonium salt. Silicon-based reagents have emerged as effective activators for this process. researchgate.net Reagents such as tetramethylorthosilicate (TMOS) and methyltrimethoxysilane (MTM) facilitate direct amidation by activating the carboxylic acid. researchgate.net

By analogy with these silicon-based reagents, this compound could play a similar role. The proposed mechanism involves an initial reaction between the carboxylic acid and the aminosilane (B1250345). The silicon atom, being highly oxophilic, would coordinate with the carbonyl oxygen, and the amine portion would act as a leaving group, forming a highly reactive silyl ester intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, regenerating the aminosilane or forming a silylated amine byproduct.

Table 2: Proposed Steps in this compound-Mediated Amidation

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Carboxylic Acid + this compound | Acyl-Silyl Intermediate | Activation of the carboxylic acid by formation of a reactive silyl ester. |

| 2 | Acyl-Silyl Intermediate + Amine | Tetrahedral Intermediate | Nucleophilic attack of the amine on the activated carbonyl carbon. |

| 3 | Tetrahedral Intermediate | Amide + Silylated Byproduct | Collapse of the intermediate to form the stable amide bond. |

This compound as a Building Block for Complex Organic Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular construction of more complex molecular structures, such as polymers, supramolecular assemblies, or pharmaceutical compounds. klinger-lab.de The development of new synthetic pathways often relies on the availability of unique building blocks that can introduce specific functionalities. klinger-lab.de

This compound possesses distinct structural motifs—the sterically demanding t-butyl group, a secondary amine linker, and the triethylsilyl group—making it a potential building block. In this role, the entire molecule, or a significant fragment of it, is incorporated into the final structure. For example, it could be used in the synthesis of specialized polymers where the bulky side chains influence the material's physical properties. The secondary amine provides a reactive site for polymerization or for grafting onto other molecular scaffolds.

Catalyst or Ligand Precursor Derived from this compound

The nitrogen atom in this compound has a lone pair of electrons, making it a Lewis base. This fundamental property allows it to function as a ligand that can coordinate to a metal center. While the compound itself may act as a simple monodentate ligand, its greater potential lies in its use as a precursor for more sophisticated ligand architectures.

The N-H bond of the secondary amine is a reactive handle that can be readily functionalized. For instance, reaction with molecules containing additional donor sites (e.g., pyridyl, phosphino, or alkoxy groups) could transform this compound into a bidentate or tridentate ligand. The introduction of chirality into the molecule, either on the silicon or carbon framework, could lead to the synthesis of chiral ligands for use in asymmetric catalysis.

Stereoselective and Enantioselective Synthesis Applications

Stereoselective and enantioselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is particularly critical in medicinal chemistry where different stereoisomers can have vastly different biological activities. nih.govmdpi.com

Currently, there is limited specific research demonstrating the direct application of this compound as a chiral auxiliary or catalyst in stereoselective reactions. However, its potential in this field can be extrapolated. As mentioned previously, the molecule could be chemically modified to incorporate chiral elements. For example, a chiral group could be substituted onto the silicon atom, or the amine could be integrated into a larger, rigid chiral scaffold. Such a modified chiral aminosilane could then be employed as a ligand for a metal catalyst or as an organocatalyst itself, directing the stereochemical outcome of a reaction. For instance, chiral catalysts are used in a variety of transformations, including N-H insertion reactions to create chiral α-amino acids. nih.gov The development of new chiral ligands and catalysts remains a key area of research, and versatile precursors are essential for this endeavor.

Computational and Theoretical Studies of T Butylaminotriethylsilane

Quantum Chemical Investigations of Molecular Structure and Conformation

No published studies were found that specifically detail the use of quantum chemical methods to investigate the molecular structure, bond lengths, bond angles, and conformational isomers of t-Butylaminotriethylsilane.

Electronic Structure Analysis and Reactivity Prediction

There is a lack of research on the electronic properties of this compound, such as its molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential maps. Consequently, no reactivity predictions based on these analyses are available.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies elucidating the mechanisms of reactions involving this compound, such as its hydrolysis, thermal decomposition, or reactions with other chemical species, were found in the public domain.

Theoretical Calculation of Molecular Descriptors (e.g., refractivity, polarizability) for this compound

Specific theoretically calculated molecular descriptors for this compound, including but not limited to refractivity and polarizability, are not reported in the available literature.

Molecular Dynamics Simulations of this compound Systems

No records of molecular dynamics simulations on systems containing this compound were identified. Such studies would provide insights into the bulk properties and intermolecular interactions of this compound.

Advanced Spectroscopic Characterization Techniques in T Butylaminotriethylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of t-Butylaminotriethylsilane. msu.edulibretexts.org By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. nih.gov

Key features expected in the ¹H NMR spectrum of this compound would include signals corresponding to the protons of the t-butyl group, the ethyl groups attached to the silicon atom, and the N-H proton of the amine group. Similarly, the ¹³C NMR spectrum would display distinct resonances for the different carbon environments within the molecule.

| Proton (¹H) Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | 0.5 - 2.0 | Singlet (broad) | 1H |

| Si-CH₂-CH₃ | 0.5 - 1.0 | Quartet | 6H |

| Si-CH₂-CH₃ | 0.9 - 1.2 | Triplet | 9H |

| C-(CH₃)₃ | 1.0 - 1.5 | Singlet | 9H |

| Note: This is an illustrative table of expected values. |

| Carbon (¹³C) Environment | Expected Chemical Shift (ppm) |

| Si-CH₂-CH₃ | 5 - 10 |

| Si-CH₂-CH₃ | 10 - 15 |

| C-(CH₃)₃ | 30 - 35 |

| C-(CH₃)₃ | 50 - 55 |

| Note: This is an illustrative table of expected values. |

To resolve complex structural details and confirm connectivity, multi-dimensional NMR techniques are invaluable. nih.govnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, for instance, confirming the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons of the triethylsilyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. It would be crucial for confirming the connectivity between the t-butyl group and the nitrogen atom, and between the triethylsilyl group and the nitrogen atom.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of materials in the solid phase. researchgate.netnih.govwikipedia.org For compounds like this compound, particularly when immobilized on surfaces or as part of a polymeric material, ssNMR provides critical information that is inaccessible by solution-state NMR. nih.govwustl.edu Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si, providing insights into the local chemical environment and intermolecular interactions within the solid material. researchgate.netnih.gov ssNMR can be used to study the interactions between the amine group and a silica surface in functionalized materials. nih.govwustl.edu

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comazooptics.com These methods are highly effective for identifying functional groups and understanding the molecular structure of this compound. mt.com

IR Spectroscopy: An IR active vibration must result in a change in the molecule's dipole moment. azooptics.comlibretexts.orgreddit.com

Raman Spectroscopy: A Raman active vibration requires a change in the molecule's polarizability. libretexts.orgreddit.com

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |

| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong |

| N-H | Bending | 1550 - 1650 | - | Medium |

| C-H | Bending | 1365 - 1480 | 1365 - 1480 | Medium-Strong |

| C-N | Stretching | 1000 - 1250 | 1000 - 1250 | Medium |

| Si-C | Stretching | 600 - 800 | 600 - 800 | Strong |

| Note: This is an illustrative table of expected vibrational frequencies based on related compounds. researchgate.net |

Both IR and Raman spectroscopy are sensitive to intermolecular interactions, such as hydrogen bonding involving the N-H group. In the liquid or solid state, the N-H stretching vibration may appear as a broadened band at a lower frequency compared to the gas phase, indicating the presence of hydrogen bonding. The Si-C and C-N stretching and bending modes provide a characteristic fingerprint for the core structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. pearson.com For this compound, electron ionization (EI) would likely be used, leading to the formation of a molecular ion and characteristic fragment ions.

The fragmentation of aminosilanes is influenced by the stability of the resulting ions. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a predominant fragmentation pathway for amines. miamioh.edu

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The presence of the molecular ion peak would confirm the molecular weight of the compound. For aliphatic amines, this peak can sometimes be weak or absent. pearson.commiamioh.edu

[M-15]⁺: Loss of a methyl group (•CH₃) from a triethylsilyl or t-butyl group is a common fragmentation.

[M-29]⁺: Loss of an ethyl group (•C₂H₅) from the triethylsilyl moiety.

[M-57]⁺: Loss of a t-butyl radical (•C(CH₃)₃) is expected to be a significant fragmentation pathway, leading to a stable silylium ion. The cleavage of the C-N bond often results in a stable carbocation, as seen in the mass spectrum of tert-butylamine where the m/z 58 peak is the base peak. pearson.com

Silyl-containing fragments: Ions corresponding to [Si(C₂H₅)₃]⁺ and related fragments would also be expected.

| Ion | m/z (Mass/Charge) | Possible Identity |

| M⁺ | 187.4 | Molecular Ion |

| [M-15]⁺ | 172.4 | Loss of •CH₃ |

| [M-29]⁺ | 158.4 | Loss of •C₂H₅ |

| [M-57]⁺ | 130.4 | Loss of •C(CH₃)₃ |

| [Si(C₂H₅)₃]⁺ | 115.2 | Triethylsilyl cation |

| Note: This is an illustrative table of expected m/z values. |

X-ray Diffraction (XRD) for Crystal Structure Determination

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. drawellanalytical.comnih.gov The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. wikipedia.orgnih.gov This data would reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds involving the amine group. utoledo.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of materials with unpaired electrons. u-tokyo.ac.jpnih.gov While direct EPR spectroscopic studies specifically targeting radical species of this compound are not extensively documented in publicly available research, the technique's applicability can be inferred from studies on analogous silylamine and alkylsilane radical cations. rsc.orgrsc.org EPR spectroscopy could provide significant insights into the electronic structure, conformation, and dynamics of potential radical intermediates involving this compound.

Upon generation, for instance through γ-radiolysis in a suitable matrix or by chemical oxidation, a radical cation of this compound would possess an unpaired electron. rsc.orgnih.gov The interaction of this unpaired electron with nearby magnetic nuclei, such as ¹⁴N and protons (¹H) on the t-butyl and ethyl groups, as well as the less abundant ²⁹Si, would lead to hyperfine splitting in the EPR spectrum. The resulting hyperfine coupling constants (hfcs) are characteristic of the radical's structure and the distribution of the unpaired electron's spin density.

In related silylamine radical cations, EPR studies have demonstrated that the singly occupied molecular orbital (SOMO) is centered on the nitrogen atom but is significantly delocalized onto the silyl (B83357) group. rsc.org This delocalization is evidenced by a reduction in the magnitude of the anisotropic ¹⁴N couplings compared to those observed in alkylamine radical cations, providing strong support for the concept of Si–N dπ–pπ bonding. rsc.org For a hypothetical this compound radical cation, analysis of the ¹⁴N and ²⁹Si hyperfine couplings would be crucial in determining the extent of this spin delocalization.

Furthermore, the hyperfine couplings to the protons on the ethyl and t-butyl groups would offer detailed information about the radical's conformation. For instance, studies on N-alkyl-N-trialkylsilylmethylaminyl radicals have shown that these species prefer conformations where the β-C–Si bond eclipses the N-2pπ orbital containing the unpaired electron. rsc.org Hindered rotation around bonds can also lead to line-shape effects in the EPR spectra, providing data on rotational barriers and molecular dynamics. rsc.org

The g-value, another key parameter obtained from an EPR spectrum, would help in characterizing the electronic environment of the unpaired electron. u-tokyo.ac.jp For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp Deviations from this value can provide information about spin-orbit coupling and the nature of the atoms influencing the unpaired electron.

Should a radical species of this compound be studied, the anticipated EPR data could be summarized as follows, based on analogous compounds:

| Parameter | Information Provided | Anticipated Observations Based on Analogous Compounds |

| g-value | Electronic environment of the unpaired electron. | Close to 2.0023, with slight variations indicating the influence of Si and N atoms. |

| ¹⁴N Hyperfine Coupling | Spin density on the nitrogen atom. | A significant coupling constant, but potentially reduced compared to simple alkylamines due to delocalization onto the silicon atom. rsc.org |

| ²⁹Si Hyperfine Coupling | Spin density on the silicon atom. | A measurable coupling would confirm the delocalization of the unpaired electron onto the triethylsilyl group. rsc.org |

| ¹H Hyperfine Couplings (Ethyl & t-Butyl) | Conformational information and spin delocalization through the alkyl framework. | Couplings would depend on the dihedral angles between the C-H bonds and the p-orbital on nitrogen, providing insight into the preferred geometry of the radical. rsc.org |

Future Research Directions and Emerging Paradigms for T Butylaminotriethylsilane

Development of Novel Synthetic Pathways

The traditional synthesis of aminosilanes often involves the reaction of chlorosilanes with amines, a process that generates stoichiometric amounts of ammonium (B1175870) halide salts as byproducts. Future research is increasingly focused on developing more atom-economical and environmentally benign synthetic routes.

A primary area of investigation is the catalytic dehydrogenative coupling of amines and silanes. This approach, which involves the formation of a Si-N bond with the liberation of hydrogen gas as the only byproduct, represents a significant advancement in sustainable chemistry. Research in this area will likely focus on developing highly active and selective catalysts for the reaction between t-butylamine and triethylsilane. The exploration of earth-abundant metal catalysts, as opposed to precious metal catalysts, is a key trend in this field.

Another promising avenue is the development of one-pot synthesis methods that avoid the isolation of intermediate compounds, thereby increasing efficiency and reducing waste. These methods could involve the in-situ generation of reactive silylating agents or the use of novel catalytic systems that can facilitate multiple transformations in a single reaction vessel. The table below outlines potential catalytic systems for the synthesis of sterically hindered aminosilanes.

| Catalyst Type | Metal Center | Ligand System | Potential Advantages |

| Early Transition Metal | Ti, Zr | Amidinate, Cyclopentadienyl | High activity for dehydrogenative coupling. |

| Late Transition Metal | Ru, Rh, Pd | Phosphine, N-heterocyclic carbene | Good functional group tolerance. |

| Earth-Abundant Metal | Fe, Co, Ni | B-diketiminate, Pincer ligands | Cost-effective and environmentally friendly. |

| Main Group | Ca, K | Silylamides, B-diketiminate | Avoids use of transition metals. |

Exploration of New Applications in Catalysis and Materials Science

The unique steric and electronic properties of t-butylaminotriethylsilane make it an attractive candidate for a variety of applications in both catalysis and materials science.

In catalysis, the bulky nature of the t-butyl and triethylsilyl groups can be exploited to create sterically demanding ligands for metal centers. These ligands can influence the selectivity of catalytic reactions by controlling the access of substrates to the active site. Future research will likely involve the synthesis of novel ligand architectures derived from this compound and their application in areas such as cross-coupling reactions, polymerization, and asymmetric catalysis. The silylamine moiety can also be utilized as a synthetic handle for the immobilization of catalysts on solid supports, facilitating catalyst recovery and reuse.

In materials science, aminosilanes are crucial precursors for the deposition of silicon nitride (SiNₓ) thin films, which are widely used as dielectric and passivation layers in the microelectronics industry. The demand for smaller and more complex electronic devices necessitates the development of new precursors that can deposit high-quality films at lower temperatures. This compound is a promising candidate due to its potential for clean thermal decomposition and the absence of chlorine, which can be a source of contamination in films deposited from chlorosilane precursors. Future research will focus on studying the thermal decomposition pathways of this compound and optimizing deposition processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) to produce high-purity, conformal silicon nitride films. nih.govsigmaaldrich.com The properties of films derived from aminosilane (B1250345) precursors are a key area of investigation. sigmaaldrich.commit.edu

| Deposition Technique | Precursor Characteristics | Key Research Focus |

| Chemical Vapor Deposition (CVD) | High vapor pressure, clean decomposition | Optimizing deposition temperature and pressure for film quality. |

| Atomic Layer Deposition (ALD) | Self-limiting surface reactions | Designing precursors with appropriate reactivity and thermal stability. rsc.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, advanced computational modeling will play a crucial role in accelerating the discovery of new applications and the optimization of synthetic processes.

Molecular dynamics (MD) simulations can be used to model the behavior of this compound at interfaces, which is particularly relevant for its application as a surface modifying agent or as a precursor in thin film deposition. These simulations can provide information on the adsorption, diffusion, and reaction of the molecule on a substrate surface, aiding in the rational design of deposition processes.

Integration of this compound in Flow Chemistry and Automation

The shift from traditional batch processing to continuous flow chemistry is a major trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound synthesis and its subsequent applications into flow chemistry and automated platforms is a key future research direction.

Automated flow synthesis can enable the rapid optimization of reaction conditions for the production of this compound, allowing for high-throughput screening of catalysts and reaction parameters. mit.edusemanticscholar.orgnih.govamidetech.comnih.gov This can significantly reduce the time and resources required for process development. Furthermore, the precise control over temperature, pressure, and reaction time offered by flow reactors can lead to improved yields and selectivities.

In the context of materials science, the use of this compound in continuous flow deposition systems for silicon nitride films could lead to more uniform and higher quality coatings. The ability to precisely control precursor delivery and reaction conditions in a flow setup is particularly advantageous for techniques like ALD.

Design of Next-Generation Silicon Precursors and Reagents

Building on the knowledge gained from studying this compound, a significant future research direction will be the rational design of next-generation silicon precursors and reagents with tailored properties. By systematically modifying the substituents on both the silicon and nitrogen atoms, it is possible to fine-tune the reactivity, volatility, and thermal stability of aminosilanes for specific applications.

For example, in the context of ALD, precursors with optimal thermal stability are required to ensure self-limiting surface reactions without undergoing gas-phase decomposition. rsc.orgavssymposium.org By replacing the ethyl groups with other alkyl or aryl groups, or by modifying the steric bulk of the amino substituent, new precursors can be designed with improved ALD performance.

Furthermore, the development of novel silylating agents based on the t-butylaminotriethylsilyl moiety could lead to new reagents for organic synthesis. The unique steric and electronic properties of this group could offer advantages in terms of selectivity and reactivity in a variety of chemical transformations. The design of these new molecules will be heavily reliant on the predictive power of computational modeling to identify promising candidates before their synthesis and experimental evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.